molecular formula C10H12BrClO B1448543 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene CAS No. 1461706-83-1

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Cat. No.: B1448543
CAS No.: 1461706-83-1
M. Wt: 263.56 g/mol
InChI Key: GVEWPVQWZFDRHJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene is a useful research compound. Its molecular formula is C10H12BrClO and its molecular weight is 263.56 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This compound's unique structure, characterized by the presence of bromine and chlorine substituents, suggests potential biological activities, particularly in the context of cancer research and antimicrobial studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10BrClOC_{10}H_{10}BrClO. The compound features:

  • A bromo group at the para position,
  • A chloropropyl chain at the meta position,
  • A methoxy group at the ortho position.

This combination of substituents can influence the compound's lipophilicity, reactivity, and interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs demonstrate significant antitumor properties. For instance, a study on 4-bromo-2,5-dimethoxyphenyl derivatives revealed potent cytotoxic effects against various human tumor cell lines, including HeLa and MCF7. These compounds were shown to inhibit microtubule polymerization, suggesting that they target tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Table 1: Summary of Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-Bromo-2,5-dimethoxyphenylMCF7<0.1Inhibits tubulin polymerization
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on future studies.

Antimicrobial Activity

The antimicrobial potential of halogenated compounds is well-documented. Studies have shown that similar compounds exhibit varying degrees of antibacterial and antifungal activity. The presence of halogens like bromine and chlorine can enhance the lipophilicity and membrane permeability of these compounds, facilitating their interaction with microbial cells.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Interaction with Tubulin: Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Induction of Apoptosis: Following cell cycle arrest, these compounds can trigger apoptotic pathways in cancer cells.

Study 1: Cytotoxicity Against Cancer Cell Lines

In a recent investigation, a series of bromo-substituted phenyl compounds were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The study found that modifications in substituent positions significantly impacted potency, with para-substituted derivatives showing enhanced activity .

Study 2: Antimicrobial Efficacy

Another study focused on a range of halogenated aromatic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Properties

IUPAC Name

4-bromo-1-(3-chloropropyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEWPVQWZFDRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.